4-(3-Oxocyclobutyl)benzoic acid
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Overview
Description
4-(3-Oxocyclobutyl)benzoic acid is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol It is characterized by a benzoic acid moiety substituted with a 3-oxocyclobutyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-oxocyclobutyl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzoic acid with cyclobutanone in the presence of a base, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Oxocyclobutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Br2, Cl2) for halogenation.
Major Products:
Oxidation: Benzoic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoic acids.
Scientific Research Applications
4-(3-Oxocyclobutyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways and enzyme activities. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Benzoic acid: A simpler analog without the cyclobutyl group.
4-(Cyclobutyl)benzoic acid: Lacks the ketone functionality.
4-(3-Hydroxycyclobutyl)benzoic acid: Contains a hydroxyl group instead of a ketone.
Uniqueness: 4-(3-Oxocyclobutyl)benzoic acid is unique due to the presence of both the cyclobutyl and ketone functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-(3-oxocyclobutyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-5-9(6-10)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYQAUQHQCWOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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